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molecular formula C16H23N B8675953 1-Octylindole CAS No. 42951-63-3

1-Octylindole

Cat. No. B8675953
M. Wt: 229.36 g/mol
InChI Key: VOWUHKQBOIRNJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06033601

Procedure details

A mixture of indole (1) (0.03 mole, 3.51 g), potassium hydroxide (0.03 mole, 1.97 g) powdered in a mortar, and 18-crown-6 ether (0.001 mole, 250 mg) in benzene (20 cm3) is heated under reflux with vigorous stirring for two hours. A solution of octylbromide (2a), (0.04 mole, 7.72 g) in benzene (10 cm3) is added and reflux is maintained for an additional four hours. The reaction is monitored by TLC and the reaction mixture is filtered on Celite. Evaporation of the solvent yields an orange liquid which is purified by distillation in vacuo. The colourless liquid distilled at 154-156° C. and 1.5 mmHg pressure is shown by 1H nmr to be pure 1-octylindole (3a) (4.98 g, 0.0217 mole, 72% yield).
Quantity
3.51 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
7.72 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
250 mg
Type
catalyst
Reaction Step Four
Yield
72%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[OH-].[K+].[CH2:12](Br)[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]>C1C=CC=CC=1.C1OCCOCCOCCOCCOCCOC1>[CH2:12]([N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1)[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19] |f:1.2|

Inputs

Step One
Name
Quantity
3.51 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
1.97 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
7.72 g
Type
reactant
Smiles
C(CCCCCCC)Br
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
250 mg
Type
catalyst
Smiles
C1COCCOCCOCCOCCOCCO1

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for an additional four hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered on Celite
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
yields an orange liquid which
DISTILLATION
Type
DISTILLATION
Details
is purified by distillation in vacuo
DISTILLATION
Type
DISTILLATION
Details
The colourless liquid distilled at 154-156° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCCCCCC)N1C=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0217 mol
AMOUNT: MASS 4.98 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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